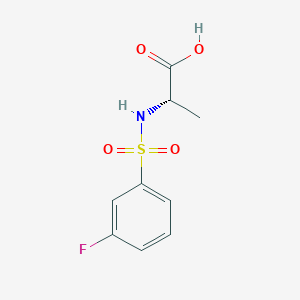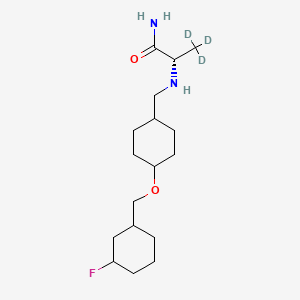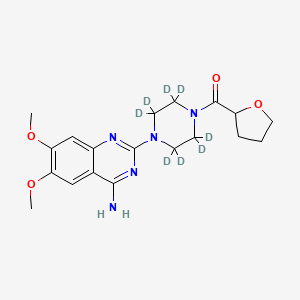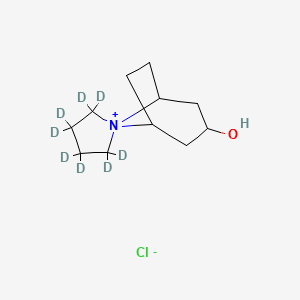![molecular formula C21H19N9O6S2 B15141088 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, sulfonamide, and triazine.
Preparation Methods
The synthesis of 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the triazine core: This is typically achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the nitroanilino group: This step involves the nitration of aniline followed by its coupling with the triazine core.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of simpler compounds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s antibacterial properties make it a subject of study in microbiology and pharmacology, particularly in the development of new antibiotics.
Medicine: Its potential therapeutic effects are explored in the treatment of bacterial infections and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.
Comparison with Similar Compounds
4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide can be compared with other sulfonamides such as:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action but a simpler structure.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern on the aromatic ring.
Sulfapyridine: Known for its use in the treatment of dermatitis herpetiformis and rheumatoid arthritis.
The uniqueness of this compound lies in its complex structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamides.
Properties
Molecular Formula |
C21H19N9O6S2 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-[[4-(3-nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H19N9O6S2/c22-37(33,34)17-8-4-13(5-9-17)24-19-27-20(25-14-6-10-18(11-7-14)38(23,35)36)29-21(28-19)26-15-2-1-3-16(12-15)30(31)32/h1-12H,(H2,22,33,34)(H2,23,35,36)(H3,24,25,26,27,28,29) |
InChI Key |
UYTXZVYAKOGUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)



![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)

![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
